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Compound of Interest

Compound Name: Diazo Reagent OA

Cat. No.: B078003

Welcome to the technical support center for Glutamate-Oxaloacetate Transaminase (GOT),
also known as Aspartate Aminotransferase (AST), assays. This resource is designed for
researchers, scientists, and drug development professionals to troubleshoot and resolve
common issues related to interference from endogenous compounds during their experiments.

Frequently Asked Questions (FAQSs)

Q1: My GOT/AST readings are unexpectedly high, even in my control samples. What could be
the cause?

Al: Unexpectedly high GOT/AST readings can be caused by several factors. One of the most
common is hemolysis, the rupture of red blood cells, which releases their high concentration of
AST into the sample.[1][2] Even slight, non-visible hemolysis can significantly elevate results.[3]
Other potential causes include contamination of reagents or samples, or interference from
other enzymes in the sample that can react with the assay substrates. High levels of
endogenous pyruvate in the sample can also lead to falsely elevated results in some assay
systems.[2]

Q2: My kinetic assay is showing a non-linear reaction rate. What does this indicate?

A2: A non-linear reaction rate in a kinetic GOT/AST assay can suggest a few issues. If the rate
is initially fast and then slows, it could indicate substrate depletion, meaning the enzyme
concentration in your sample is too high for the amount of substrate in the reagent. In this case,
diluting your sample is recommended.[4][5] Conversely, a lag phase at the beginning of the
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reaction could be due to the presence of endogenous ketoacids in the sample; some assay kits
include lactate dehydrogenase (LDH) to mitigate this.[6] It could also indicate that the
temperature of the reaction mixture has not stabilized. Ensure all reagents and samples are
equilibrated to the assay temperature before starting the measurement.

Q3: I'm observing a high background absorbance in my colorimetric assay. How can |
troubleshoot this?

A3: High background absorbance in a colorimetric GOT/AST assay is often due to the
presence of interfering substances in the sample that absorb light at the same wavelength as
the final colored product. Lipemia (high concentration of lipids) and icterus (high concentration
of bilirubin) are common culprits.[1] Using a sample blank is crucial to correct for this
background absorbance. Additionally, certain drugs or their metabolites present in the sample
can also contribute to the background color.

Q4: Can the anticoagulant | use for plasma preparation interfere with the assay?

A4: Yes, the choice of anticoagulant can be critical. Fluoride and citrate are known to inhibit
GOT/AST enzyme activity and should be avoided. Heparin and EDTA are generally considered
acceptable anticoagulants for plasma preparation for these assays.[1]

Troubleshooting Guides for Common Endogenous

Interferents
Hemolysis

Hemolysis, the rupture of red blood cells, is a major source of interference in GOT/AST assays
because erythrocytes contain significantly higher concentrations of AST than serum or plasma.

[1][2]

Identifying Hemolysis: Visually inspect your samples for a pink or red tinge. However, even
non-visible hemolysis can cause significant interference.[3] Many automated analyzers provide
a hemolysis index to quantify the level of hemolysis.

Quantitative Impact of Hemolysis on GOT/AST Assays:
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Hemoglobin Concentration (g/L) Approximate Increase in AST Activity
<0.5 Can cause clinically significant interference
05-1.0 Significant increase

>1.0 Marked increase

Note: The exact impact of hemolysis can vary depending on the baseline AST level and the

specific assay methodology.
Mitigation Strategies:

o Proper Sample Collection and Handling: The best mitigation is prevention. Use proper
phlebotomy techniques to minimize trauma to red blood cells. Avoid vigorous shaking of

blood collection tubes.

o Sample Rejection: For research purposes, it is highly recommended to discard hemolyzed

samples and obtain a fresh sample.

Icterus (Bilirubin)

Bilirubin, a product of heme breakdown, can interfere with both colorimetric and kinetic
GOT/AST assays due to its absorbance spectrum.

Identifying Icterus: Samples with high bilirubin concentrations will have a yellowish to brownish
appearance. Automated analyzers often provide an icterus index.

Quantitative Impact of Bilirubin on GOT/AST Assays:
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Interference
Interferent Assay Type Effect
Threshold
Can cause spectral
o ) ) o interference, leading
Bilirubin Colorimetric & Kinetic >20 mg/dL ]
to inaccurate results.
[7]
No significant Above this level,
Conjugated Bilirubin Colorimetric & Kinetic interference up to 6.8 interference may
mg/dL occur.
No significant Above this level,
Unconjugated Bilirubin  Colorimetric & Kinetic interference up to 15 interference may
mg/dL occur.

Mitigation Strategies:

o Sample Blanking: For spectrophotometric assays, preparing and measuring a sample blank
is an effective way to correct for bilirubin interference.

o Wavelength Selection: If your spectrophotometer allows, selecting a measurement
wavelength where bilirubin absorbance is minimal can reduce interference.

Lipemia (Lipids)

Lipemia, the presence of a high concentration of lipids (triglycerides) in the sample, can cause
turbidity, which interferes with spectrophotometric measurements by scattering light.

Identifying Lipemia: Lipemic samples appear cloudy or milky. An automated lipemia index is
often available on clinical chemistry analyzers.

Quantitative Impact of Lipemia on GOT/AST Assays:
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Interference
Interferent Assay Type Effect
Threshold

Can cause light

) ) scattering, leading to
. . : o o > 3+ lipemia or
Lipids (Triglycerides) Colorimetric & Kinetic o falsely elevated
Intralipid > 15 g/L )
absorbance readings.

[5107]

Mitigation Strategies:
» Fasting: If possible, collect samples after an overnight fast to minimize postprandial lipemia.

» Ultracentrifugation: This is the gold-standard method for removing lipids without significantly
affecting most analyte concentrations.

» High-Speed Centrifugation: A more accessible alternative to ultracentrifugation that can
effectively reduce lipemia.

e Lipoclear® Treatment: A commercial lipid-clearing agent, though it may not be suitable for all
analytes.

Pyruvate

Endogenous pyruvate can interfere with kinetic GOT/AST assays that use a coupled reaction
involving lactate dehydrogenase (LDH) and NADH, as pyruvate is a substrate for LDH.

Mitigation Strategies:

e Pre-incubation: Many commercial assay Kits include a pre-incubation step to allow for the
consumption of endogenous pyruvate by the LDH in the reagent before the addition of the
GOT/AST substrate (a-ketoglutarate) to initiate the reaction.

» Sufficient LDH Activity: Ensure the assay reagent contains adequate LDH activity to rapidly
consume endogenous pyruvate.

Drug Interference
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A wide range of drugs and their metabolites can interfere with GOT/AST assays through in vivo

(physiological) or in vitro (analytical) mechanisms.

Commonly Implicated Drugs:

Potential Effect on

Drug Class Examples
ASTIGOT Levels
) Acetaminophen (overdose), Increased (due to
Analgesics o
NSAIDs hepatotoxicity)[3]
o Amoxicillin, Ciprofloxacin, Increased (due to
Antibiotics

Tetracycline, Erythromycin

hepatotoxicity)[3][8]

Anticonvulsants

Phenytoin, Valproic Acid,

Carbamazepine

Increased (due to

hepatotoxicity)[3]

Statins

Atorvastatin, Simvastatin

Increased (less common, but

possible)[3]

Others

Methotrexate, Isoniazid,

Sulfonamides

Increased (due to
hepatotoxicity)[3][8]

Mitigation Strategies:

o Review Drug History: If working with clinical samples, a thorough review of the subject's

medication history is essential for data interpretation.

« Interference Validation: If a specific drug is suspected to cause in vitro interference, a spiking

study can be performed to quantify its effect.

Experimental Protocols
Protocol 1: Sample Blank Preparation for Kinetic

GOT/AST Assays

A sample blank is used to correct for the background absorbance of the sample that is not

related to the enzymatic reaction.
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Materials:

e Spectrophotometer capable of kinetic measurements at 340 nm
e Cuvettes

e Micropipettes and tips

e Your sample(s)

o GOT/AST assay reagent (without the a-ketoglutarate substrate if using a two-reagent
system, or a buffer solution with the same composition as the assay reagent but lacking the
substrate)

o Saline or appropriate buffer for dilution
Procedure:

o Prepare the Blank Reagent: This will be your assay buffer or reagent mixture without the
reaction-initiating substrate (typically a-ketoglutarate).

o Set up the Spectrophotometer:
o Set the wavelength to 340 nm.
o Set the temperature to the recommended assay temperature (e.g., 37°C).

o Set up a kinetic measurement program to read the absorbance every minute for a total of
3-5 minutes.

e Measure the Sample Blank:
o Pipette the same volume of blank reagent as you would for the actual assay into a cuvette.
o Add the same volume of your sample to the cuvette.

o Mix gently and place the cuvette in the spectrophotometer.
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o Start the kinetic measurement and record the change in absorbance per minute (AA/min)
for the sample blank.

o Measure the Test Sample:
o In a separate cuvette, pipette the complete assay reagent (including the a-ketoglutarate).
o Add the same volume of your sample.

o Mix gently and immediately start the kinetic measurement, recording the AA/min for the
test sample.

e Calculate the Corrected Rate:

o Subtract the AA/min of the sample blank from the AA/min of the test sample to get the
corrected rate.

o Use this corrected rate to calculate the GOT/AST activity according to the assay kit's
instructions.

Protocol 2: Removal of Lipemia by High-Speed
Centrifugation

This protocol is a practical alternative to ultracentrifugation for clearing lipemic samples.
Materials:

¢ High-speed refrigerated microcentrifuge (capable of 10,000 x Q)

e Microcentrifuge tubes

» Micropipettes with fine tips

Procedure:

o Sample Preparation: Transfer an aliquot of the lipemic serum or plasma sample into a
microcentrifuge tube.
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o Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

o Lipid Layer Separation: After centrifugation, a solid layer of lipids should be visible at the top
of the sample.

o Sample Aspiration: Carefully insert a fine-tipped micropipette through the lipid layer to
aspirate the cleared infranatant (the sample below the lipid layer). Be cautious not to disturb
the lipid layer.

Analysis: The cleared infranatant can now be used for the GOT/AST assay.

Protocol 3: Interference Validation by Spiking Study

This protocol helps to determine if a specific compound (e.g., a drug) interferes with your
GOT/AST assay.

Materials:

The compound to be tested for interference (interferent)

A pooled serum or plasma sample with a known, low level of GOT/AST activity

GOT/AST assay kit

Spectrophotometer

Micropipettes and tips

Appropriate solvent for the interferent (e.g., DMSO, ethanol, water)
Procedure:

e Prepare Interferent Stock Solution: Dissolve the interferent in a suitable solvent to create a
concentrated stock solution.

o Prepare Spiked Samples:

o Create a series of dilutions of the interferent stock solution in the pooled serum/plasma to
achieve a range of final concentrations that are physiologically or pharmacologically
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relevant.

o Ensure the final concentration of the solvent is the same in all samples and does not
exceed a level that could independently affect the assay (e.g., <1% DMSO).

e Prepare Control Sample: Prepare a control sample by adding the same volume of the
solvent (without the interferent) to the pooled serum/plasma.

o Perform GOT/AST Assay:
o Run the GOT/AST assay on the control sample and all the spiked samples in triplicate.
o Data Analysis:

o Calculate the mean GOT/AST activity for each concentration of the interferent and for the
control.

o Calculate the percent interference for each spiked sample using the following formula: %
Interference = [(Activity_spiked - Activity _control) / Activity _control] * 100

o Plot the percent interference against the concentration of the interferent to visualize the
dose-dependent effect.

o Determine the concentration of the interferent at which a clinically or experimentally
significant interference occurs (e.g., >10% change in activity).

Visualizations

Caption: Principle of a kinetic GOT/AST assay.

Caption: Troubleshooting workflow for unexpected GOT/AST results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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